1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]-
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Overview
Description
1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]- is an organic compound with the molecular formula C12H19N3O. It is a derivative of 1,2-benzenediamine, where one of the amino groups is substituted with a 2-(4-morpholinyl)ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]- typically involves the reaction of 1,2-benzenediamine with 2-(4-morpholinyl)ethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and bases like sodium hydroxide are typical reagents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine: The parent compound without the morpholinyl substitution.
1,3-Benzenediamine: An isomer with amino groups at different positions.
2,4-Diaminotoluene: A similar compound with a methyl group substitution.
Uniqueness
1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]- is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and potential interactions with biological targets .
Properties
CAS No. |
78156-04-4 |
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Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-N-(2-morpholin-4-ylethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H19N3O/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10,13H2 |
InChI Key |
VUNFYZZNGWQFHN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC=C2N |
Origin of Product |
United States |
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